

Application Notes and Protocols for Radiolabeling 2-[Benzyl(cyclopropylmethyl)amino]ethanol Analogs

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Compound of Interest

Compound Name: 2-[Benzyl(cyclopropylmethyl)amino]ethanol

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These application notes provide detailed protocols for the radiolabeling of 2-[Benzyl(cyclopropylmethyl)amino]ethanol analogs, a class of compounds with significant potential as positron emission tomography (PET) imaging agents for the vesicular acetylcholine transporter (VACHT). The following sections detail the necessary data, experimental procedures, and visualizations to guide researchers in the synthesis of these important radiotracers.

Data Presentation: Quantitative Radiolabeling Parameters

The following table summarizes key quantitative data for the radiolabeling of various vesamicol and benzo-vesamicol analogs, which share structural similarities with 2-[Benzyl(cyclopropylmethyl)amino]ethanol derivatives. This allows for a comparative assessment of different radiolabeling strategies.

Radiotracer	Radioisotope	Labeling Method	Precursor	Radioc hemical Yield (Decay Corrected)	Radioc hemical Purity	Specific Activity	Synthesis Time	Reference
(-)- [¹¹ C]2 (A potent VACHT inhibitor)	¹¹ C	N-methylation with [¹¹ C]CH ₃ I or [¹¹ C]CH ₃ OTf	Desmet hyl phenol precursor	40-50%	>99%	> 480 GBq/μmol (EOB)	55-60 min	[1][2]
(-)- [¹¹ C]6 (A potent VACHT inhibitor)	¹¹ C	N-methylation with [¹¹ C]CH ₃ I or [¹¹ C]CH ₃ OTf	Desmet hyl phenol precursor	5-10%	>97%	> 140 GBq/μmol (EOB)	55-60 min	[1][2]
[¹¹ C]- (±)5a-f (Piperazine-based library)	¹¹ C	Carbon ylation	Not specifie d in abstract	4-25%	>95%	124-597 GBq/μmol	Not specifie d	[3]
(-)- [¹⁸ F]7 (A fluorine-containing	¹⁸ F	Stepwis e two-pot, three-step method	Not specifie d in abstract	11 ± 2%	>98%	Not specifie d in abstract	Not specifie d	[4]

VACHT
ligand)

(+/-)- [¹⁸ F]9e (A benzov esamic ol analog)	¹⁸ F	Microw ave irradiati on with [¹⁸ F]F ⁻ / Kryptofi x/K ₂ CO 3	Precurs or with a suitable leaving group	50-60%	Not specifie d	>2000 mCi/ μmol	Not specifie d	[5][6]
(-)-5- OH- [¹⁸ F]VA T (A hydroph ilic VACHT radiotra cer)	¹⁸ F	Microw ave- assiste d two- step, one-pot procedu re	di-MOM protecte d nitro- containi ng precurs or (-)-6	24 ± 6%	Not specifie d	~ 37 GBq/ μmol (EOS)	Not specifie d	[7]

Experimental Protocols

The following are generalized protocols for the Carbon-11 and Fluorine-18 radiolabeling of **2-[Benzyl(cyclopropylmethyl)amino]ethanol** analogs, based on methodologies reported for structurally related VACHT ligands.[1][2][3][4][5][6][7]

Protocol 1: Carbon-11 Labeling via N-Methylation

This protocol describes a typical N-methylation reaction using [¹¹C]methyl iodide or [¹¹C]methyl triflate, which are common methods for introducing a Carbon-11 label.[1][2][8]

Materials:

- Desmethyl precursor of the target analog (typically a phenol or amine)
- [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

- Anhydrous solvent (e.g., DMF, DMSO)
- Base (e.g., NaOH, K₂CO₃, or a non-nucleophilic base like DBU)
- HPLC system with a semi-preparative column (e.g., C18)
- Mobile phase for HPLC (e.g., acetonitrile/water with TFA)
- Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation
- Sterile water for injection, USP
- Ethanol, USP

Procedure:

- **Precursor Preparation:** Dissolve the desmethyl precursor (0.5-1.0 mg) in the chosen anhydrous solvent (200-300 µL) in a reaction vessel.
- **Base Addition:** Add the appropriate base to the precursor solution. The choice and amount of base will depend on the specific precursor.
- **Introduction of [¹¹C]Methylating Agent:** Bubble the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf through the reaction mixture at room temperature or elevated temperature (e.g., 80-120°C).
- **Reaction:** Allow the reaction to proceed for 3-5 minutes. Monitor the reaction progress using radio-TLC.
- **Quenching and Purification:** Quench the reaction by adding HPLC mobile phase. Inject the crude reaction mixture onto the semi-preparative HPLC system.
- **Fraction Collection:** Collect the radioactive fraction corresponding to the desired product.
- **Formulation:** Dilute the collected fraction with sterile water and pass it through a C18 SPE cartridge to trap the product. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with sterile water for injection to the desired concentration.

- Quality Control: Perform quality control tests, including radiochemical purity (by analytical HPLC), residual solvent analysis (by GC), and visual inspection for clarity and absence of particulate matter.

Protocol 2: Fluorine-18 Labeling via Nucleophilic Substitution

This protocol outlines a general procedure for Fluorine-18 labeling via nucleophilic substitution on a precursor with a suitable leaving group (e.g., tosylate, nosylate, or a nitro group).[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- Precursor with a suitable leaving group (e.g., nitro-precursor, tosyl-precursor)
- Aqueous [^{18}F]fluoride
- Phase-transfer catalyst (e.g., Kryptofix 2.2.2)
- Base (e.g., K_2CO_3)
- Anhydrous solvent (e.g., DMSO, acetonitrile)
- HPLC system with a semi-preparative column (e.g., C18)
- Mobile phase for HPLC (e.g., acetonitrile/water with additives)
- Solid-phase extraction (SPE) cartridge (e.g., C18) for formulation
- Sterile water for injection, USP
- Ethanol, USP

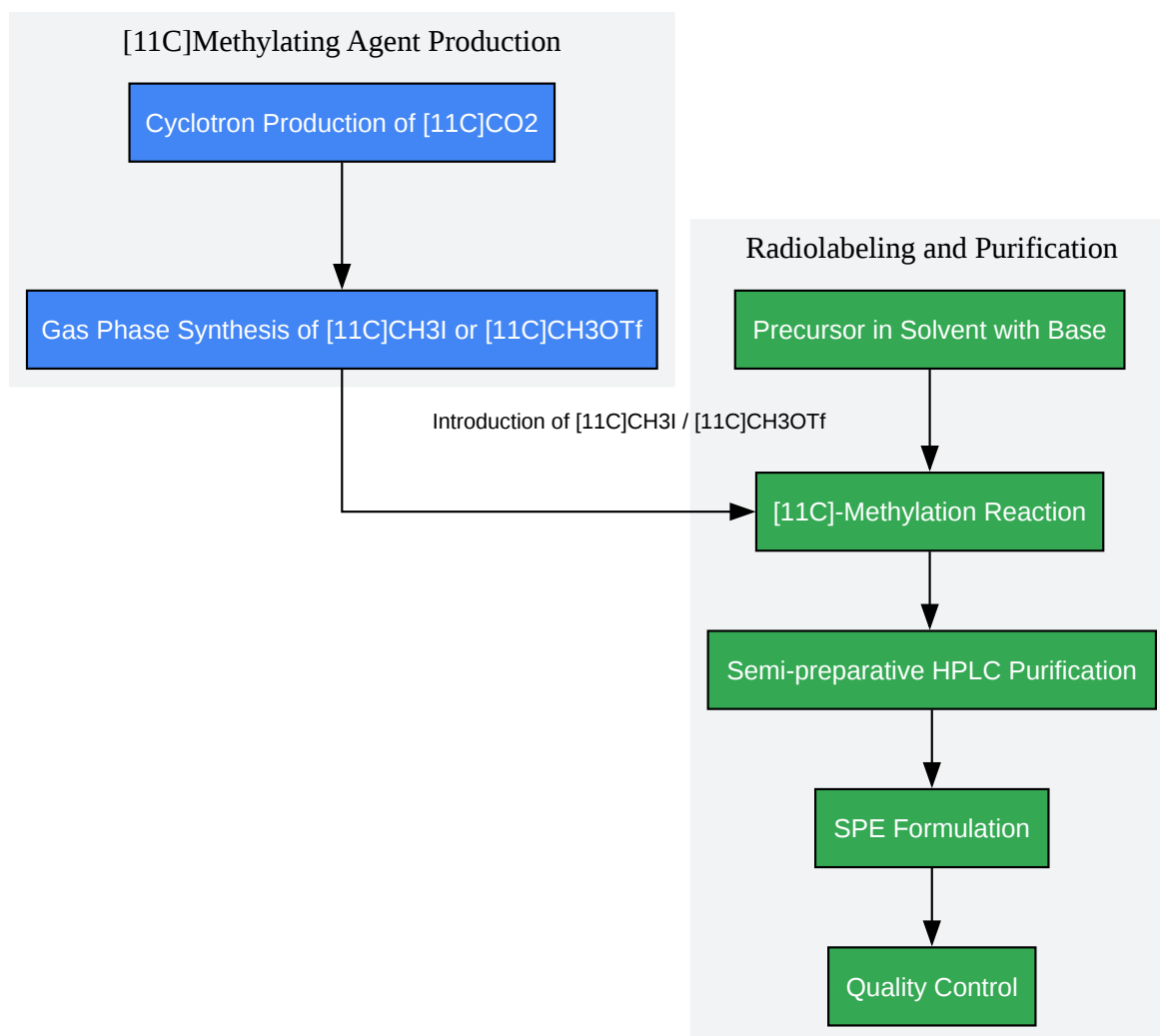
Procedure:

- [^{18}F]Fluoride Trapping and Drying: Trap the aqueous [^{18}F]fluoride on an anion exchange cartridge. Elute the [^{18}F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and K_2CO_3 in acetonitrile/water.

- **Azeotropic Drying:** Remove the water by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C). Repeat this step 2-3 times to ensure anhydrous conditions.
- **Radiolabeling Reaction:** Dissolve the precursor (1-5 mg) in anhydrous DMSO or another suitable solvent and add it to the dried [^{18}F]fluoride/Kryptofix complex. Heat the reaction mixture at a specified temperature (e.g., 120-160°C) for a set time (e.g., 10-20 minutes). Microwave heating can also be employed to accelerate the reaction.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- **Purification:** After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto the semi-preparative HPLC column for purification.
- **Fraction Collection and Formulation:** Collect the radioactive peak corresponding to the ^{18}F -labeled product. Formulate the final product as described in Protocol 1 (SPE purification and dilution).
- **Quality Control:** Conduct the necessary quality control tests as outlined in Protocol 1.

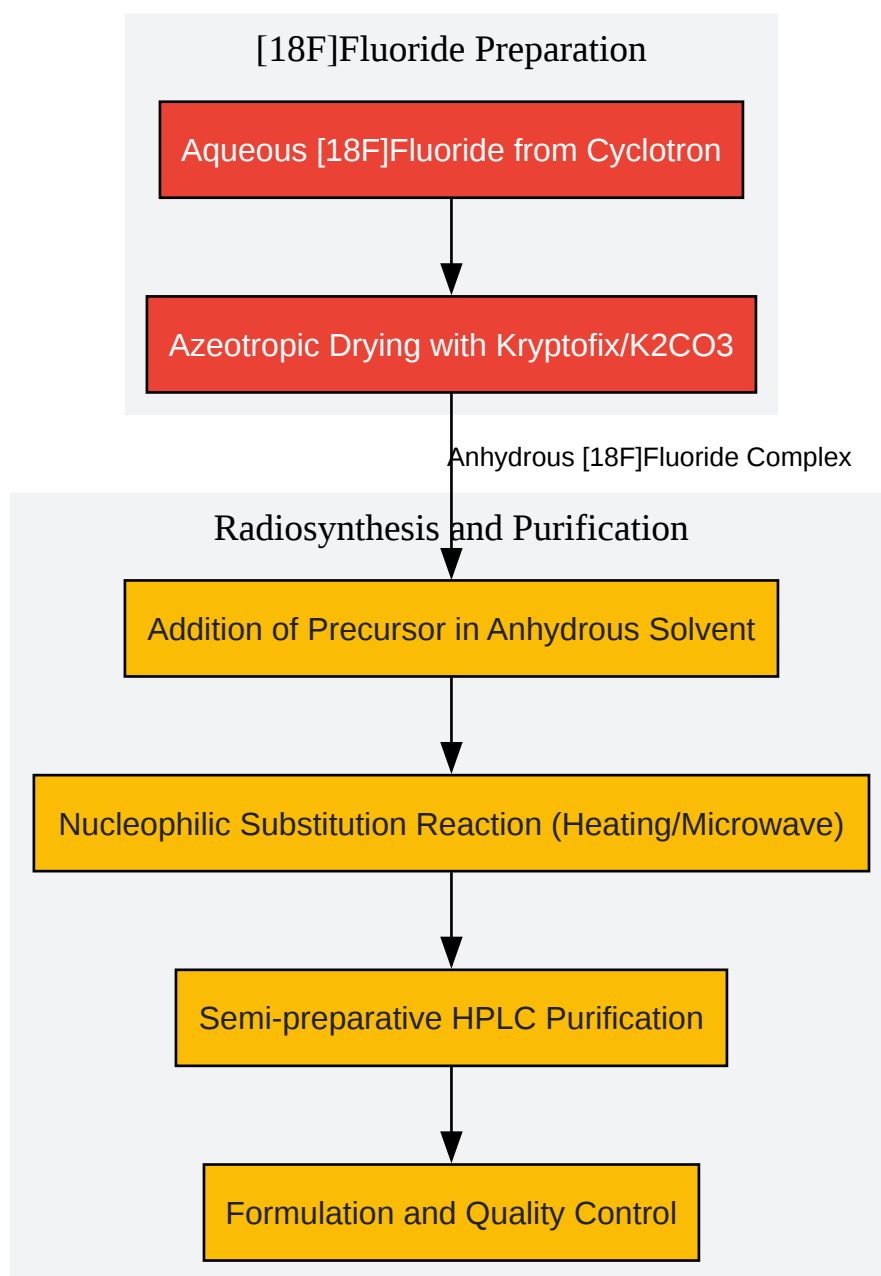
Visualizations: Experimental Workflows

The following diagrams illustrate the general workflows for the radiolabeling protocols described above.



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Caption: Workflow for Carbon-11 Labeling via N-Methylation.



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Caption: Workflow for Fluorine-18 Labeling via Nucleophilic Substitution.

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